(3r,5r,7r)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O/c1-11-4-15(19(20,21)22)25-16(24-11)2-3-23-17(26)18-8-12-5-13(9-18)7-14(6-12)10-18/h4,12-14H,2-3,5-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPOIZWQVZBBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3r,5r,7r)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)adamantane-1-carboxamide is a synthetic derivative belonging to the adamantane family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : (3r,5r,7r)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)adamantane-1-carboxamide
- Molecular Formula : C_{18}H_{22}F_{3}N_{3}O
- Molecular Weight : 359.38 g/mol
The presence of a trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interactions with intracellular proteins and enzymes.
Key Mechanisms Include :
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activity of (3r,5r,7r)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)adamantane-1-carboxamide has been investigated in several studies. Below are summarized findings from relevant research:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the compound’s efficacy against Mycobacterium tuberculosis and found it to inhibit bacterial growth with an IC50 value significantly lower than standard treatments. This suggests potential as a novel anti-tuberculosis agent. -
Antiviral Properties :
Research indicated that the compound effectively reduced viral load in infected cell lines by interfering with viral entry mechanisms and replication processes. -
Cancer Research :
In vitro studies demonstrated that treatment with this compound led to increased apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins. -
Anti-inflammatory Effects :
Animal model studies revealed that the compound could significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds featuring pyrimidine derivatives. For instance, compounds with trifluoromethyl substitutions have shown significant efficacy against various cancer cell lines. In vitro studies indicated that these compounds can inhibit cell growth effectively, demonstrating promise as anticancer agents .
Antiviral Activity
Research focusing on pyrimidine derivatives has also revealed antiviral properties. Compounds targeting viral polymerases have been developed to disrupt critical interactions necessary for viral replication. The structure of (3r,5r,7r)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)adamantane-1-carboxamide may allow it to act similarly by interfering with viral processes .
Antimicrobial and Anti-inflammatory Effects
Adamantane derivatives have been reported to possess antimicrobial and anti-inflammatory activities. Studies indicate that modifications to the adamantane structure can enhance these properties, suggesting that (3r,5r,7r)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)adamantane-1-carboxamide may exhibit similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is believed to play a significant role in enhancing potency and selectivity against biological targets. Additionally, the adamantane scaffold contributes to improved binding affinity due to its unique spatial arrangement .
Case Studies
- Anticancer Evaluation : A study evaluated a series of pyrimidine derivatives against a panel of cancer cell lines. Compounds with similar structures demonstrated significant growth inhibition rates, suggesting that (3r,5r,7r)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)adamantane-1-carboxamide could be effective in cancer therapy .
- Antiviral Studies : Research on compounds targeting the influenza virus polymerase revealed that certain structural modifications led to enhanced antiviral activity. This indicates a potential pathway for developing antiviral agents based on the structure of this compound .
Comparison with Similar Compounds
Mechanistic and Functional Insights
- Adamantane Core : Confers rigidity and lipid solubility, enabling interactions with hydrophobic pockets in viral ion channels (e.g., influenza M2 protein) .
- Pyrimidine Moiety : The trifluoromethyl group stabilizes the compound against cytochrome P450-mediated degradation, as observed in fluorinated drug analogs like emtricitabine .
Q & A
Basic: What are the critical steps for synthesizing (3r,5r,7r)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)adamantane-1-carboxamide?
Methodological Answer:
Synthesis involves coupling the adamantane-1-carboxylic acid moiety to the pyrimidine-ethylamine intermediate. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation under anhydrous conditions .
- Protecting group strategy : Protect reactive sites on the pyrimidine ring (e.g., trifluoromethyl group) during synthesis to avoid side reactions .
- Purification : Employ gradient HPLC with trifluoroacetic acid (TFA) in acetonitrile/water to isolate the product .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm adamantane’s rigid carbocyclic structure (δ ~1.6–2.1 ppm for bridgehead protons) and pyrimidine’s aromatic protons (δ ~8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for CHFNO is 380.1912) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How can researchers address discrepancies in bioactivity data between this compound and structural analogs?
Methodological Answer:
- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl on pyrimidine) and evaluate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular docking : Use crystallographic data from PubChem (e.g., SMILES:
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=C(C=C4)F) to model interactions with target proteins . - Statistical analysis : Apply ANOVA to resolve conflicting IC values across assays, ensuring normalization to control for batch-to-batch variability .
Advanced: What strategies optimize metabolic stability without compromising target binding?
Methodological Answer:
- Adamantane’s role : Leverage its lipophilic, rigid structure to enhance membrane permeability while reducing oxidative metabolism .
- Trifluoromethyl substitution : The -CF group on pyrimidine improves metabolic stability by resisting cytochrome P450-mediated degradation .
- In vitro microsomal assays : Compare half-life (t) in human liver microsomes (HLM) with/without NADPH cofactor to identify metabolic hotspots .
Advanced: How can researchers validate the compound’s selectivity across kinase families?
Methodological Answer:
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) at 1 µM concentration to identify off-target inhibition .
- Dose-response curves : Calculate selectivity indexes (SI = IC off-target / IC on-target) for prioritized kinases .
- Cryo-EM or X-ray crystallography : Resolve binding modes in complex with kinases (e.g., PDB entries 1HH) to rationalize selectivity .
Basic: What safety precautions are recommended during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- First aid : For accidental exposure, rinse skin with soap/water (15+ minutes) and seek medical evaluation .
Advanced: How to resolve low solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
- Amorphous solid dispersion : Formulate with hydroxypropyl methylcellulose (HPMC) to enhance dissolution rate .
- LogP optimization : Reduce logP from ~4.5 (predicted) to <3.5 via introduction of polar groups (e.g., hydroxylation of adamantane) .
Advanced: What analytical methods detect degradation products under accelerated stability conditions?
Methodological Answer:
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks and analyze via LC-MS/MS .
- Degradation pathways : Identify hydrolysis of the amide bond (major pathway) and oxidative defluorination of -CF (minor pathway) .
- Stabilization : Lyophilize with trehalose to prevent hydrolysis during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
